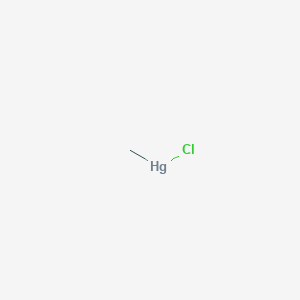

Methylmercury chloride

Descripción general

Descripción

Methylmercury chloride is a potent neurotoxin, primarily synthesized through the biomethylation of inorganic mercury compounds in the environment. It poses significant health risks to humans and wildlife due to its high toxicity and ability to bioaccumulate in ecosystems.

Synthesis Analysis

The synthesis of methylmercury chloride can occur through both abiotic and biotic pathways. Biotic methylation, primarily by microorganisms, converts inorganic mercury to methylmercury. This process has been observed in various environmental matrices, including sediments and the human gastrointestinal tract, where mercury compounds are transformed into methylmercury by the intestinal flora (Rowland, Davies, & Grasso, 1977)(Rowland et al., 1977).

Molecular Structure Analysis

Methylmercury chloride has a simple molecular structure, where a mercury atom is bonded to a methyl group and a chloride ion. The stability and structural characteristics of methylmercury compounds, including methylmercury chloride, have been extensively studied using various spectroscopic methods to understand their behavior and interactions in biological systems and the environment (Clough et al., 2003)(Clough et al., 2003).

Chemical Reactions and Properties

Methylmercury chloride undergoes various chemical reactions, highlighting its dynamic nature in environmental and biological contexts. It can be degraded by hydroxyl radicals in simulated natural waters, indicating a pathway for its breakdown in aquatic environments (Chen, Pehkonen, & Lin, 2003)(Chen et al., 2003).

Physical Properties Analysis

The physical properties of methylmercury chloride, such as its volatility and solubility, are crucial for understanding its environmental distribution and toxicity. Techniques like gas chromatography have been developed for its precise determination in various matrices, reflecting its volatile nature and the challenges posed by its detection (Bloom, 1989)(Bloom, 1989).

Chemical Properties Analysis

Methylmercury chloride's chemical properties, including its reactivity and bioavailability, are influenced by its molecular structure and environmental conditions. Its ability to form complexes with biological molecules underlies its neurotoxic effects and bioaccumulation in organisms. Studies on its interaction with cellular components and the resultant biological responses are pivotal for assessing its toxicological impact (Omata et al., 1981)(Omata et al., 1981).

Aplicaciones Científicas De Investigación

Environmental Monitoring : Methylmercury chloride is a focal point in methods for detecting mercury in environmental samples. One study developed a method using solid phase microextraction (SPME) combined with gas chromatography-atomic absorption spectrometry (GC-AAS) for extracting and determining methylmercury in biological samples and sediments. This method shows promise for environmental monitoring due to its precision and sensitivity (H. Bin, J. Gui-bin, & N. Zhe-ming, 1998).

Neuroscience and Toxicology : Numerous studies have investigated the neurotoxic effects of methylmercury chloride on animal models. For instance, research on rats indicated that methylmercury chloride caused degenerative changes in the brain and cranial nerves (Y. Kinoshita, A. Ohnishi, K. Kohshi, & A. Yokota, 1999). Additionally, the effects on electrical properties of neurons, like the impact on squid axon membranes, have been studied to understand the mechanisms of methylmercury toxicity (B. Shrivastav, B. S. Brodwick, & T. Narahashi, 1976).

Photochemical Reactions : Research into the degradation of methylmercury chloride by hydroxyl radicals in simulated natural waters explored the potential for natural degradation pathways in the environment. This study contributes to understanding how methylmercury compounds might be broken down in natural water sources (J. Chen, S. Pehkonen, & Che-Jen Lin, 2003).

Immunology : Investigations into the impact of methylmercury chloride on the human immune system found that it can induce apoptosis in human lymphocytes, suggesting potential immunotoxic effects. This is significant for understanding the broader implications of mercury exposure on human health (B. Shenker, T. Guo, & I. Shapiro, 1998).

Reproductive Toxicology : Some studies have explored the inheritable effects of methylmercury toxicity. In animal models, exposure to methylmercury chloride during pregnancy led to neural tube defects and other malformations in offspring, indicating its potential as a teratogen (M. Inouye & Y. Kajiwara, 1988).

Safety And Hazards

Methylmercury chloride is highly toxic and poses significant health risks. It is fatal if inhaled, in contact with skin, or if swallowed . It is suspected of causing cancer and may damage fertility or the unborn child . It may cause harm to breast-fed children and causes damage to organs through prolonged or repeated exposure . It is also very toxic to aquatic life with long-lasting effects .

Direcciones Futuras

Our understanding of methylmercury has changed significantly over the years . Recent studies have focused on the neurotoxicity of methylmercury and its effects on the developing brain . Future research will likely continue to explore the molecular mechanisms of methylmercury-induced neurotoxicity, its impact on human health, and strategies for mitigating its effects .

Propiedades

IUPAC Name |

chloro(methyl)mercury | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3.ClH.Hg/h1H3;1H;/q;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BABMCXWQNSQAOC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Hg]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3HgCl, CH3ClHg | |

| Record name | METHYL MERCURY(II)CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20663 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5020813 | |

| Record name | Methylmercuric(II) chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl mercury(ii)chloride appears as white microcrystals or crystals. (NTP, 1992), White solid; [CAMEO] | |

| Record name | METHYL MERCURY(II)CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20663 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methylmercuric chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9313 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 0.1 mg/mL at 70 °F (NTP, 1992), METHYL- & ETHYLMERCURY CHLORIDE HAVE A HIGH SOLUBILITY IN SOLVENTS & LIPIDS; SHORT-CHAIN ALKYLMERCURIC COMPOUNDS FORM SALTS WITH HALOGENS, WHICH ARE HIGHLY VOLATILE AT ROOM TEMP; SATURATION CONCN OF METHYLMERCURY CHLORIDE AT 20 °C IS 90000 MG MERCURY/CU M; OTHER SALTS, SUCH AS HYDROXIDE & NITRATE OF METHYLMERCURY ARE LESS VOLATILE /METHYLMERCURY COMPOUNDS/ | |

| Record name | METHYL MERCURY(II)CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20663 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methylmercuric chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7785 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

4.06 at 77 °F (NTP, 1992) - Denser than water; will sink, 4.063 | |

| Record name | METHYL MERCURY(II)CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20663 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methylmercuric chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7785 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0085 mmHg (NTP, 1992), 8.5X10-3 mm Hg at 25 °C | |

| Record name | METHYL MERCURY(II)CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20663 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methylmercuric chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7785 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Increases in the formation of reactive oxygen species in several brain areas have been observed following intraperitoneal administration of methylmercuric chloride to rodents ... A dissociation between increases in lipid peroxidation and cytotoxicity has been demonstrated by showing inhibition of the lipid peroxidation with alpha-tocopherol without blocking the cytotoxicity ... Partial protection /was demonstrated/ against the cytotoxicity with ethylene glycol tetra-acetate (EGTA), suggesting that increases in intracellular calcium may play a role in the cytotoxicity. They ultimately concluded that a synergistic interaction occurred between changes in intracellular calcium homeostasis and intracellular thiol status, culminating in lipoperoxidation, activation of Ca2+-dependent proteolysis, endonuclease activation, and phospholipid hydrolysis ... It has been suggested that neurons are highly sensitive to mercury either because of their low endogenous glutathione content or their inefficient glutathione redox activity. Inhibition of protein synthesis has been reported in neurons from rats exposed to methylmercury ... However, it is unknown whether this inhibition is secondary to neuronal cytotoxicity., Differences in lipophilicity were ... implicated ... as playing a role in the different effects produced by methylmercuric chloride and mercuric chloride ... /It was/ suggested that the high lipid solubility of methylmercuric chloride may divert that organomercurial to the myelin of the nerve, where it very efficiently inhibits neuronal excitability. Further, they suggested that mercuric chloride probably causes inhibitory activity by binding to sulfhydryl groups in transport proteins that convey the messenger function of intracellular Ca++. This, in turn, leads to both inhibition of muscle contraction and enhancement of HgCl2-induced neuronal inhibition. The authors further suggest that HgCl2 inhibits an internal Ca++ signal necessary for choline reuptake and acetylcholine resynthesis. | |

| Record name | Methylmercuric chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7785 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Methylmercury chloride | |

Color/Form |

White crystals ... or plates from ethanol | |

CAS RN |

115-09-3 | |

| Record name | METHYL MERCURY(II)CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20663 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methylmercury chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylmercuric chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Caspan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19998 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methylmercuric(II) chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloromethylmercury | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.695 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methylmercuric chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7785 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

338 °F (NTP, 1992), 170 °C | |

| Record name | METHYL MERCURY(II)CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20663 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methylmercuric chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7785 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.